REACTION_CXSMILES
|
[F-:1].[K+].Cl[C:4]1[N:8]([CH3:9])[N:7]=[C:6]([C:10]([F:13])([F:12])[F:11])[C:5]=1[CH:14]=[O:15].O>CS(C)=O>[F:1][C:4]1[N:8]([CH3:9])[N:7]=[C:6]([C:10]([F:13])([F:12])[F:11])[C:5]=1[CH:14]=[O:15] |f:0.1|
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Name
|
|
Quantity
|
42 g
|
Type
|
reactant
|
Smiles
|
[F-].[K+]
|
Name
|
|
Quantity
|
60.4 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=NN1C)C(F)(F)F)C=O
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
700 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
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Control Type
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UNSPECIFIED
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Setpoint
|
130 (± 10) °C
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Type
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CUSTOM
|
Details
|
The mixture was stirred at 120 to 140° C. for 5 hours
|
Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
to give rise
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Type
|
CUSTOM
|
Details
|
to a reaction
|
Type
|
CUSTOM
|
Details
|
After confirmation of the completion of the reaction
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Type
|
EXTRACTION
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Details
|
followed by extraction with ethyl acetate
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Type
|
WASH
|
Details
|
The resulting organic layer was washed with water
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Type
|
DRY_WITH_MATERIAL
|
Details
|
an aqueous sodium chloride solution and then dried over anhydrous magnesium sulfate
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Type
|
DISTILLATION
|
Details
|
The resulting solution was subjected to vacuum distillation
|
Type
|
CUSTOM
|
Details
|
to remove the solvent
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (developing solvent: hexane-ethyl acetate mixed solvent)
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(=NN1C)C(F)(F)F)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 36.8 g | |
YIELD: PERCENTYIELD | 66% | |
YIELD: CALCULATEDPERCENTYIELD | 66.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |